6,6-Difluoro-1,4-diazepane

CAS No.: 529509-58-8

Cat. No.: VC8123264

Molecular Formula: C5H10F2N2

Molecular Weight: 136.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 529509-58-8 |

|---|---|

| Molecular Formula | C5H10F2N2 |

| Molecular Weight | 136.14 g/mol |

| IUPAC Name | 6,6-difluoro-1,4-diazepane |

| Standard InChI | InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2 |

| Standard InChI Key | QETGEMJXBQDLPF-UHFFFAOYSA-N |

| SMILES | C1CNCC(CN1)(F)F |

| Canonical SMILES | C1CNCC(CN1)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

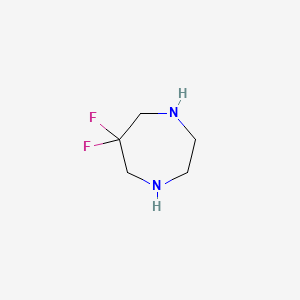

6,6-Difluoro-1,4-diazepane belongs to the diazepane family, featuring a seven-membered ring with two nitrogen atoms at the 1- and 4-positions. The fluorine atoms at the 6-position induce significant electronic and steric effects, altering the compound’s reactivity and interaction with biological targets. The systematic IUPAC name, 6,6-difluoro-1,4-diazepane, reflects this substitution pattern.

Physicochemical Characteristics

Key physical properties include a polar surface area of 24.06 Ų and logP values ranging from -2 (pH 5.5) to -1 (pH 7.4), indicating moderate hydrophilicity . The compound violates none of Lipinski’s Rule of Five parameters, suggesting favorable drug-likeness .

Table 1: Physicochemical Properties of 6,6-Difluoro-1,4-diazepane

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀F₂N₂ |

| Molecular Weight | 136.14 g/mol |

| LogP (pH 5.5) | -2 |

| LogP (pH 7.4) | -1 |

| Polar Surface Area | 24.06 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Derivatives

Synthetic Routes

While detailed synthetic protocols remain proprietary, general methods involve fluorination of 1,4-diazepane precursors using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). Ring-closure reactions under controlled conditions yield the diazepane backbone, with fluorine incorporation achieved through late-stage functionalization .

Key Derivatives

-

6,6-Difluoro-1,4-diazepane Hydrobromide (CAS 1422344-19-1): This salt form enhances solubility and stability, facilitating its use as an electrophilic fluorinating agent in organic synthesis.

-

tert-Butyl 6,6-Difluoro-1,4-diazepane-1-carboxylate: A protected derivative serving as an intermediate in peptide coupling and drug candidate synthesis .

Table 2: Comparative Analysis of 6,6-Difluoro-1,4-diazepane Derivatives

| Derivative | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|

| 6,6-Difluoro-1,4-diazepane | C₅H₁₀F₂N₂ | 136.14 g/mol | Intermediate in drug synthesis |

| Hydrobromide salt | C₅H₁₁BrF₂N₂ | 217.06 g/mol | Electrophilic fluorinating agent |

| tert-Butyl carboxylate derivative | C₁₀H₁₈F₂N₂O₂ | 236.26 g/mol | Peptide coupling intermediate |

Applications in Drug Development

Fluorinating Agents

Recent Advances and Future Directions

ALK2 Inhibitor Development

A 2024 patent (EP4374928A2) discloses tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate as a key intermediate in synthesizing activin receptor-like kinase-2 (ALK2) inhibitors . These compounds show promise in treating fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .

Challenges and Opportunities

Current limitations include the scarcity of in vivo toxicity data and scalable synthesis methods. Future research should prioritize pharmacokinetic profiling and structure-activity relationship (SAR) studies to optimize therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume